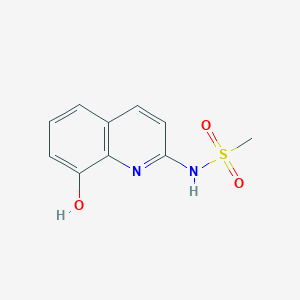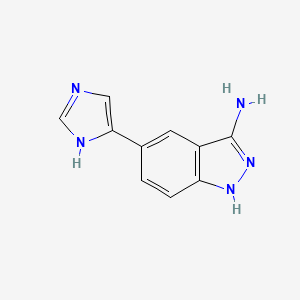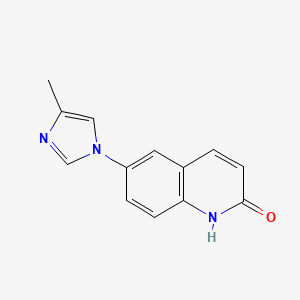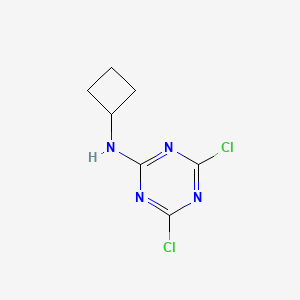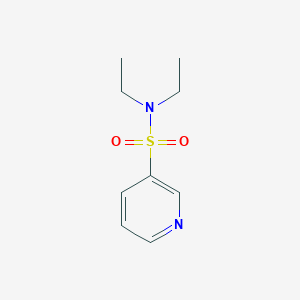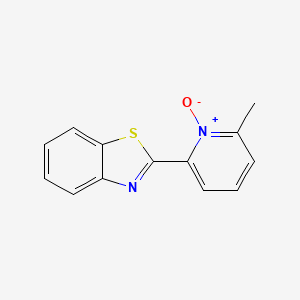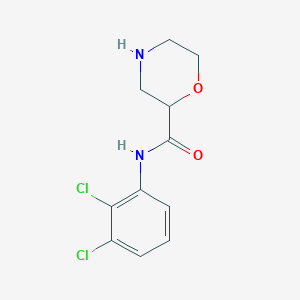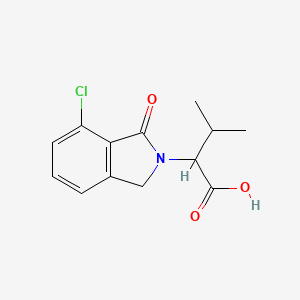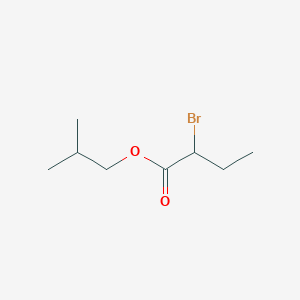![molecular formula C15H16ClN3OS B13880630 [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an aminophenyl group and a methanone moiety attached to a chlorothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenylpiperazine with 5-chlorothiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of automated reactors, precise temperature control, and efficient purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It is used in assays to investigate its binding affinity and specificity towards certain proteins or enzymes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It is being investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is also utilized in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
Trifluorotoluene: An organic compound with similar solvating properties.
Uniqueness
What sets [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16ClN3OS |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone |
InChI |
InChI=1S/C15H16ClN3OS/c16-14-6-5-13(21-14)15(20)19-9-7-18(8-10-19)12-3-1-11(17)2-4-12/h1-6H,7-10,17H2 |
InChI Key |
PVHXZBIMPWXITF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)
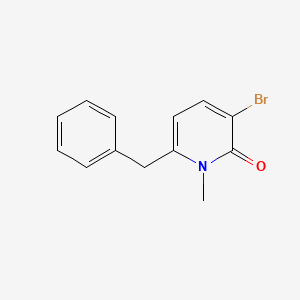
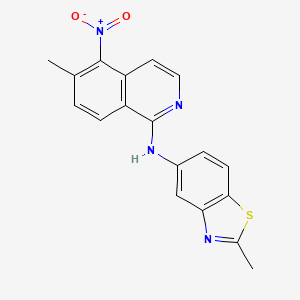
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
